2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a benzothiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound “(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole include:
- 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzoxazole
- 3-(piperazin-1-yl)-1,2-benzisoxazole
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fluorobenzoyl group and the benzothiazole core. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-5-6-16-17(11-13)25-19(21-16)23-9-7-22(8-10-23)18(24)14-3-2-4-15(20)12-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFNOYIWFTAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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